
5-(Bromomethyl)-2-chloro-4-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)-2-chloro-4-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a chlorine atom at the 2-position, and a methoxy group at the 4-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-chloro-4-methoxypyridine typically involves the bromomethylation of 2-chloro-4-methoxypyridine. One common method includes the use of paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as reagents. This reaction is advantageous as it minimizes the generation of highly toxic byproducts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)-2-chloro-4-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 2-chloro-4-methoxypyridine.
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)-2-chloro-4-methoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)-2-chloro-4-methoxypyridine involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, facilitating the formation of covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can alter the function of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(Chloromethyl)-2-chloro-4-methoxypyridine
- 5-(Hydroxymethyl)-2-chloro-4-methoxypyridine
- 5-(Iodomethyl)-2-chloro-4-methoxypyridine
Uniqueness
5-(Bromomethyl)-2-chloro-4-methoxypyridine is unique due to its specific reactivity profile. The bromomethyl group provides higher electrophilicity compared to chloromethyl and hydroxymethyl groups, making it more reactive in nucleophilic substitution reactions. Additionally, the presence of both chlorine and methoxy groups on the pyridine ring can influence the compound’s electronic properties and reactivity .
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
5-(bromomethyl)-2-chloro-4-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-6-2-7(9)10-4-5(6)3-8/h2,4H,3H2,1H3 |
InChI-Schlüssel |
BHFSXCYWGVKEOS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=NC=C1CBr)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


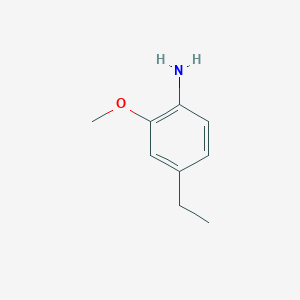

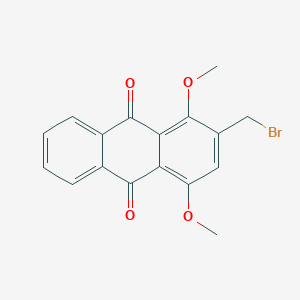
![4-Acetylbenzo[d]thiazol-2(3H)-one](/img/structure/B13138150.png)

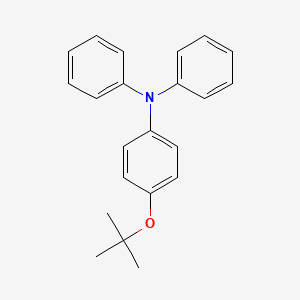
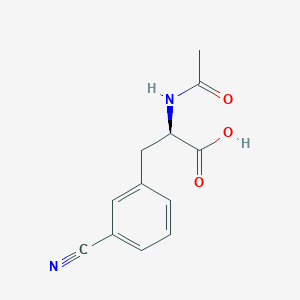
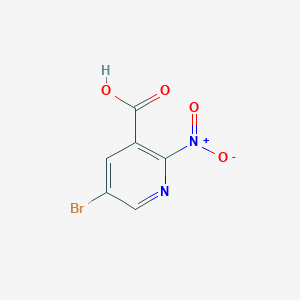
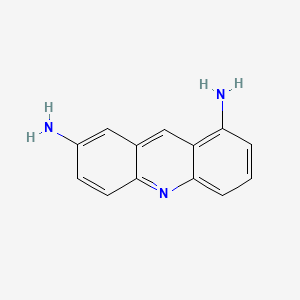
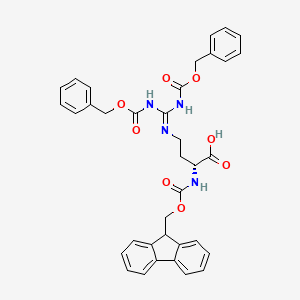
![4-Methoxy[2,2'-bipyridine]-6-carboxylic acid](/img/structure/B13138194.png)
![6-Chloro-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13138199.png)
![(S)-1-(Benzo[d][1,3]dioxol-4-yl)butan-1-amine](/img/structure/B13138210.png)

